molecular formula C7H3BrF3N3 B1280970 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 375857-65-1

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No. B1280970
CAS RN: 375857-65-1
M. Wt: 266.02 g/mol
InChI Key: KNZLHVPYMPIRLG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine: can be utilized in the synthesis of imidazo[1,2-a]pyridines, which are compounds of significant interest due to their diverse bioactivity. This includes potential applications in antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis treatments . The synthesis often involves a condensation reaction of α-bromocarbonyl compounds with 2-aminopyridine derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for creating drugs with imidazo[1,2-a]pyridine units. These drugs include sedatives like Zolpidem, anxiolytics such as Alpidem, and heart-failure medications like Olprinone . The structural versatility of the compound allows for the development of various pharmaceuticals.

Catalyst-Free Chemical Reactions

The compound is also relevant in developing solvent- and catalyst-free methods for chemical synthesis. This approach is environmentally benign and aligns with the principles of green chemistry. It simplifies the operation, increases selectivity, and accelerates the synthesis of heterocyclic compounds .

Microwave-Assisted Organic Synthesis

Microwave irradiation can be employed to synthesize imidazo[1,2-a]pyridines using 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine . This method is fast, clean, and high yielding, providing an efficient alternative to traditional synthesis techniques .

Development of GABA A Receptor Modulators

The compound can be used to develop modulators for the GABA A receptor, which are important in the treatment of various neurological disorders. This application underscores the compound’s role in neuroscience research and drug development .

Cyclin-Dependent Kinase (CDK) Inhibitors

Another application is the development of CDK inhibitors, which are crucial in cancer therapy. CDKs play a vital role in cell cycle regulation, and their inhibition can prevent the proliferation of cancer cells .

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will likely influence future research directions in the synthesis of imidazo[1,2-a]pyridines and related compounds.

properties

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZLHVPYMPIRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464480
Record name 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

CAS RN

375857-65-1
Record name 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Trifluoromethylimidazo[1,2-α]pyrimidine (20. g, 10.7 mmol) and sodium acetate (1.1 mg, 13.4 mmol) were dissolved in methanol (30 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (1.86 mg, 11.7 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (100 ml) and saturated sodium hydrogencarbonate solution (100 ml) and extracted with ethyl acetate (3×100 ml). The organics were combined then washed with brine (100 ml), dried over anhydrous sodium sulfate and evaporated to give an off-white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromo-7-trifluoromethylimidazo[1,2-α]pyrimidine (1.98 g) as a white solid: δH (400 MHz, CDCl3) 7.35 (1H, d, J 7), 8.02 (1H, s), 8.62 (1H, d, J 7).
Quantity
10.7 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.86 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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